molecular formula C4H10O6S2 B13403821 Monoethyl Ester 1,2-Ethanedisulfonic Acid

Monoethyl Ester 1,2-Ethanedisulfonic Acid

Cat. No.: B13403821
M. Wt: 218.3 g/mol
InChI Key: KUCLZYUBPSJACD-UHFFFAOYSA-N
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Description

Monoethyl Ester 1,2-Ethanedisulfonic Acid is a chemical compound that belongs to the class of sulfonic acids. It is an ester derivative of ethanedisulfonic acid, which is known for its strong acidic properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl Ester 1,2-Ethanedisulfonic Acid can be synthesized through the esterification of ethanedisulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Monoethyl Ester 1,2-Ethanedisulfonic Acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ethanedisulfonic acid derivatives.

    Reduction: Ethanediol derivatives.

    Substitution: Various substituted ethanedisulfonic acid esters.

Scientific Research Applications

Monoethyl Ester 1,2-Ethanedisulfonic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in pharmaceutical formulations as a solubilizing agent and to enhance the stability of active ingredients.

    Industry: Applied in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Monoethyl Ester 1,2-Ethanedisulfonic Acid involves its interaction with various molecular targets. In biochemical applications, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The ester group can undergo hydrolysis to release ethanedisulfonic acid, which can then participate in further chemical reactions. The sulfonic acid groups can interact with proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanedisulfonic Acid: The parent compound, which is a strong diprotic acid.

    Methanedisulfonic Acid: A similar sulfonic acid with one less carbon atom.

    1,3-Propanedisulfonic Acid: A structural isomer with the sulfonic acid groups on different carbon atoms.

Uniqueness

Monoethyl Ester 1,2-Ethanedisulfonic Acid is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, ethanedisulfonic acid. The ester group allows for additional chemical modifications and applications, making it a versatile compound in various scientific and industrial fields.

Properties

IUPAC Name

2-ethoxysulfonylethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c1-2-10-12(8,9)4-3-11(5,6)7/h2-4H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCLZYUBPSJACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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